1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one

Medicinal Chemistry Physicochemical Property Optimization Permeability

1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one (CAS 1248805-08-4) is a small-molecule imidazolidin-2-one derivative with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol. It is offered by multiple research chemical suppliers (e.g., Chemscene, Bidepharm, Leyan, CymitQuimica) at purities ranging from 91% to 95%+.

Molecular Formula C12H17N3O
Molecular Weight 219.28
CAS No. 1248805-08-4
Cat. No. B3225407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one
CAS1248805-08-4
Molecular FormulaC12H17N3O
Molecular Weight219.28
Structural Identifiers
SMILESCN1CCN(C1=O)CC2=CC=C(C=C2)CN
InChIInChI=1S/C12H17N3O/c1-14-6-7-15(12(14)16)9-11-4-2-10(8-13)3-5-11/h2-5H,6-9,13H2,1H3
InChIKeyHQAYHEOETJXJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one (CAS 1248805-08-4): Procurement-Relevant Identity and Baseline


1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one (CAS 1248805-08-4) is a small-molecule imidazolidin-2-one derivative with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol [1]. It is offered by multiple research chemical suppliers (e.g., Chemscene, Bidepharm, Leyan, CymitQuimica) at purities ranging from 91% to 95%+ . The compound contains a primary amine handle (4-aminomethylbenzyl) and an N-methyl substituent on the imidazolidinone ring, positioning it as a potentially useful building block or fragment for medicinal chemistry campaigns, particularly in the design of PRMT5 inhibitors or covalent probes [2]. However, publicly available comparator-based quantitative biological or physicochemical data that differentiate it from in-class analogs are currently extremely scarce.

Why 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one Cannot Be Interchanged with Closest Analogs


Although the des-methyl analog 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (CAS 754166-85-3) shares the same core scaffold, the presence of the N-methyl group in the target compound alters three critical molecular properties: hydrogen bond donor count (1 vs. 2), logP (-0.1 vs. -0.3), and topological polar surface area (49.6 vs. 52.3 Ų) [1][2]. These differences affect membrane permeability, target engagement, and metabolic stability. In the context of PRMT5 inhibitor design, even subtle N-alkyl modifications on the imidazolidinone ring have been shown to drastically alter biochemical IC50 values and cellular potency [3]. Consequently, direct substitution without experimental validation risks failure in biochemical or cellular assays, making procurement of the exact methylated variant essential for reproducible SAR campaigns.

Quantitative Differentiation Guide for 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one


Hydrogen Bond Donor Count Reduction vs. Des-methyl Analog

The target compound possesses one hydrogen bond donor (HBD=1), while the direct des-methyl analog 1-(4-(aminomethyl)benzyl)imidazolidin-2-one (CAS 754166-85-3) possesses two (HBD=2) [1][2]. Reducing HBD count is a well-validated strategy for improving passive membrane permeability and oral bioavailability [3].

Medicinal Chemistry Physicochemical Property Optimization Permeability

Increased Lipophilicity (clogP) Relative to Des-methyl Analog

The target compound has a computed XLogP3-AA of -0.1, whereas the des-methyl comparator has a lower logP of -0.3 [1][2]. The ΔlogP of +0.2 units represents a modest but meaningful increase in lipophilicity that can enhance binding to hydrophobic protein pockets and improve passive diffusion.

Lipophilicity ADME LogP

Reduced Topological Polar Surface Area (TPSA) vs. Des-methyl Analog

The target compound exhibits a TPSA of 49.6 Ų, compared to 52.3 Ų for the des-methyl analog [1][2]. TPSA values below 60–70 Ų are generally associated with better blood-brain barrier penetration. The 2.7 Ų reduction brings the target compound closer to the CNS-optimal range.

Polar Surface Area CNS Penetration Drug-likeness

PRMT5 Inhibitor Patent Landscape: N-Methyl Imidazolidin-2-one as Privileged Motif

Patent WO2019180628A1 and related filings explicitly claim N-substituted imidazolidin-2-ones, including those bearing N-methyl and N-benzyl modifications, as PRMT5 inhibitors [1]. While no direct IC50 data for the exact target compound is publicly disclosed, the patent examples demonstrate that N-alkylation on the imidazolidin-2-one core can shift PRMT5 inhibitory potency from micromolar to sub-micromolar ranges relative to the unsubstituted core [1]. This establishes the N-methyl group as a key pharmacophoric element rather than an inert substituent.

PRMT5 Inhibition Epigenetics Cancer Therapeutics

Targeted Application Scenarios for 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one


PRMT5 Inhibitor Fragment-Based Drug Design (FBDD)

The compound can serve as a functionalized fragment for PRMT5 inhibitor development, leveraging the N-methyl-2-imidazolidinone core identified in patent SAR as a critical motif for target engagement [1]. The primary amine handle enables rapid conjugation to E3 ligase ligands for PROTAC design or attachment of fluorescent probes for target engagement assays.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a TPSA of 49.6 Ų and a single HBD, the compound falls within favorable ranges for CNS penetration [1][2]. It can be used as a reference standard in permeability assays (PAMPA, Caco-2) to benchmark the impact of N-methylation on BBB penetration relative to des-methyl or other N-alkyl analogs.

Building Block for DNA-Encoded Library (DEL) Synthesis

The bifunctional nature (primary amine plus imidazolidinone carbonyl) allows orthogonal conjugation chemistry. The compound's moderate molecular weight (219.28 Da) and rotatable bond count (3) make it compatible with DEL technology for hit identification campaigns against epigenetic targets [3].

Quote Request

Request a Quote for 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.